molecular formula C6H11ClN4O2 B1430645 methyl 2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]acetate hydrochloride CAS No. 1461709-02-3

methyl 2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]acetate hydrochloride

Cat. No.: B1430645
CAS No.: 1461709-02-3
M. Wt: 206.63 g/mol
InChI Key: LCDXBEPFBHIWFP-UHFFFAOYSA-N
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Description

Methyl 2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]acetate hydrochloride is a heterocyclic compound featuring a 1,2,4-triazole core substituted with an aminomethyl group at the 3-position and a methyl acetate moiety at the 1-position. The hydrochloride salt enhances its stability and solubility, making it suitable for synthetic and pharmacological applications. This compound is cataloged as sc-351843 by Santa Cruz Biotechnology, with a price of $578.00 per gram, indicating its specialized use in research .

The 1,2,4-triazole ring is a versatile scaffold in medicinal and agrochemical chemistry due to its ability to engage in hydrogen bonding and π-π interactions, which are critical for biological activity. The aminomethyl group introduces a primary amine, enabling further derivatization, while the methyl ester provides a handle for hydrolysis to carboxylic acid derivatives .

Properties

IUPAC Name

methyl 2-[3-(aminomethyl)-1,2,4-triazol-1-yl]acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2.ClH/c1-12-6(11)3-10-4-8-5(2-7)9-10;/h4H,2-3,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCDXBEPFBHIWFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=NC(=N1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1461709-02-3
Record name 1H-1,2,4-Triazole-1-acetic acid, 3-(aminomethyl)-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1461709-02-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]acetate hydrochloride typically involves the reaction of 3-(aminomethyl)-1H-1,2,4-triazole with methyl bromoacetate in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent like ethanol or methanol under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and recrystallization are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]acetate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the triazole ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]acetate hydrochloride is primarily studied for its pharmacological properties. Its triazole ring structure is significant because triazoles are known for their diverse biological activities.

Antimicrobial Activity

Research indicates that compounds containing triazole moieties exhibit considerable antimicrobial properties. This compound has shown potential against various pathogens:

  • Antitubercular Activity : Studies have demonstrated that triazole derivatives can inhibit the growth of Mycobacterium tuberculosis. The compound's structural features may enhance its interaction with biological targets involved in bacterial metabolism .
  • Antifungal Activity : The compound's effectiveness against fungal infections has also been noted, with some derivatives showing promising results in inhibiting the growth of pathogenic fungi .

Anticancer Potential

The compound's ability to inhibit cancer cell proliferation has been explored. In vitro studies have shown that triazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. Specific investigations into the anticancer activity of similar triazole compounds suggest that they may act through mechanisms involving cell cycle arrest and apoptosis induction .

Agricultural Applications

Triazole derivatives are utilized in agriculture as fungicides and plant growth regulators due to their ability to inhibit fungal pathogens. This compound may have applications in crop protection by enhancing resistance against various plant diseases caused by fungi .

Materials Science Applications

In materials science, triazole compounds are being researched for their potential use in the development of new materials with specific properties. The ability of triazoles to form coordination complexes with metals opens avenues for creating novel materials with applications in catalysis and sensing technologies .

Summary of Case Studies

StudyFocusFindings
Antimicrobial ActivityDemonstrated effectiveness against Mycobacterium tuberculosis.
Anticancer PropertiesInduced apoptosis in cancer cell lines; potential for drug development.
Agricultural UseEffective as a fungicide; enhances plant disease resistance.
Materials SciencePotential for novel materials through metal coordination.

Mechanism of Action

The mechanism of action of methyl 2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]acetate hydrochloride involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Structural Variations

The following table highlights key structural differences between the target compound and analogous molecules:

Compound Name Core Structure Substituents Molecular Formula Key Features
Target Compound 1,2,4-Triazole 3-(Aminomethyl), 1-(methyl acetate) C₇H₁₂ClN₅O₂ (inferred) Hydrochloride salt, primary amine, ester functionality
2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride 1,2,4-Triazole 3,5-Dimethyl, 1-(acetic acid) C₆H₁₀ClN₃O₂ Methyl groups enhance lipophilicity; carboxylic acid instead of ester
Methyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride 1,3-Thiazole 2-Amino, 4-(methyl acetate) C₆H₈ClN₃O₂S Thiazole ring (sulfur-containing), primary amine
Epoxiconazole 1,2,4-Triazole Oxirane-linked chlorophenyl/fluorophenyl groups C₁₇H₁₃ClFN₃O Commercial fungicide; epoxide and aromatic substituents

Functional Implications

  • Biological Activity: The target compound’s aminomethyl group may serve as a precursor for bioactive molecules, similar to β-(1,2,4-triazol-1-yl)-L-alanine, a metabolite of the fungicide myclobutanil . Epoxiconazole () acts as a fungicide by inhibiting ergosterol biosynthesis, a mechanism less likely for the target compound due to its lack of bulky aromatic substituents. Thiazole derivatives () exhibit distinct bioactivity, such as antimicrobial properties, attributed to the sulfur atom’s electronegativity .
  • Physicochemical Properties: The hydrochloride salt in the target compound and 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride improves water solubility compared to neutral analogs .

Biological Activity

Methyl 2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]acetate hydrochloride (CAS No. 1193389-96-6) is a triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of the Compound

This compound is synthesized through the reaction of 3-(aminomethyl)-1H-1,2,4-triazole with methyl bromoacetate under basic conditions. This compound belongs to a class of heterocyclic compounds known for their diverse biological activities, including antimicrobial and anticancer properties .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. Triazole derivatives are known to inhibit specific enzymes and receptors by binding to their active sites. The triazole ring facilitates hydrogen bonding and other interactions with target molecules, leading to biological effects such as:

  • Antimicrobial Activity : Inhibition of bacterial growth through interference with cell wall synthesis.
  • Anticancer Activity : Induction of apoptosis in cancer cells by affecting signaling pathways associated with cell survival.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by structural modifications. Key factors include:

  • Positioning of Functional Groups : Variations in the placement of amino groups on the triazole ring significantly affect binding affinity and biological potency.
  • Electronic Effects : The presence of electron-withdrawing or donating groups can enhance or diminish activity against specific targets.

Comparison with Related Compounds

Compound NameIUPAC NameBiological Activity
Methyl 2-[3-(aminomethyl)-1H-1,2,4-triazol-5-yl]acetateMethyl 2-[5-(aminomethyl)-1H-1,2,4-triazol-1-yl]acetateModerate antimicrobial activity
Methyl 2-[3-(aminomethyl)-1H-1,2,3-triazol-1-yl]acetateMethyl 2-[3-(aminomethyl)-1H-1,2,3-triazol-1-yl]acetateHigher anticancer potential

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Antimicrobial Activity : A study demonstrated that this compound exhibited significant antibacterial effects against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were reported to be lower than those of standard antibiotics .
  • Anticancer Potential : Research indicated that the compound induced apoptosis in cancer cell lines such as HeLa and MCF7. The IC50 values were found to be comparable to established chemotherapeutics like doxorubicin .
  • Enzyme Inhibition Studies : The compound was evaluated as a potential inhibitor of specific enzymes involved in cancer progression. It showed promising results in inhibiting histone deacetylases (HDACs), which are crucial for cancer cell proliferation .

Q & A

Q. What are the optimized synthetic routes for methyl 2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]acetate hydrochloride, and how do reaction conditions influence yield?

The synthesis of triazole derivatives often involves alkylation or cyclization strategies. For example, alkylation of 3-methyl-1H-1,2,4-triazole with bromoacetate under batch conditions can yield the desired product, but regioselectivity challenges (N-1 vs. N-2 alkylation) may require chromatographic purification . Continuous-flow chemistry has been shown to improve sustainability and scalability, reducing reaction times and enhancing reproducibility . Key parameters include:

  • Catalyst selection : Base catalysts (e.g., NaH) improve nucleophilic substitution efficiency.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility but may complicate purification.
  • Temperature control : Elevated temperatures (80–100°C) accelerate kinetics but risk decomposition.

Q. What analytical techniques are recommended for characterizing this compound and verifying its purity?

A multi-technique approach is essential:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regioselectivity and structural integrity, with internal standards (e.g., TMS) for quantification .
  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Detects impurities (<0.5% a/a) and validates molecular weight .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, critical for understanding solid-state stability .

Q. What safety protocols should be followed when handling this compound in the laboratory?

Refer to Safety Data Sheets (SDS) for hazard mitigation:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315, H319) .
  • Ventilation : Use fume hoods to avoid inhalation of dust (H335) .
  • Waste disposal : Neutralize acidic byproducts before disposal in designated hazardous waste containers .

Advanced Research Questions

Q. How can researchers resolve contradictions in regioselectivity data during N-alkylation of triazole precursors?

Contradictory regioselectivity (N-1 vs. N-2 alkylation) arises from steric and electronic factors. Methodological solutions include:

  • Computational modeling : DFT calculations predict preferential alkylation sites based on transition-state energies.
  • Isotopic labeling : ¹⁵N-labeled triazoles track substitution patterns via NMR .
  • In situ monitoring : ReactIR or PAT (Process Analytical Technology) identifies intermediates in real time .

Q. What experimental designs are suitable for studying the environmental fate of this compound?

Adopt a tiered approach aligned with ecotoxicology frameworks :

  • Phase 1 (Lab-scale) :
    • Abiotic studies : Hydrolysis/photolysis under controlled pH/UV conditions.
    • Biotic studies : Microbial degradation assays using soil/water microcosms.
  • Phase 2 (Field-scale) :
    • Bioaccumulation : Measure partition coefficients (log P) and bioconcentration factors (BCF) in model organisms.

Q. How can in silico methods predict the bioactivity or toxicity of this compound?

Leverage cheminformatics tools:

  • QSAR models : Train on datasets of triazole derivatives with known IC₅₀ values (e.g., antifungal or kinase inhibition) .
  • Molecular docking : Screen against target proteins (e.g., CYP450 enzymes) to assess metabolic pathways .
  • ADMET prediction : Software like SwissADME forecasts absorption, distribution, and toxicity profiles .

Q. What strategies address solubility discrepancies in biological assays?

Solubility variability across solvents (e.g., DMSO vs. aqueous buffers) can skew bioactivity data. Mitigation steps:

  • Co-solvent systems : Use cyclodextrins or PEG-based solutions to enhance aqueous solubility .
  • Standardized protocols : Pre-equilibrate compounds in assay buffers and validate via nephelometry .
  • Pro-drug design : Introduce hydrophilic moieties (e.g., phosphate esters) for improved bioavailability .

Methodological Notes

  • Synthesis : Prioritize flow chemistry for scalable, greener synthesis .
  • Data validation : Cross-reference NMR/LC-MS results with crystallographic data to resolve structural ambiguities .
  • Environmental impact : Align degradation studies with OECD guidelines for regulatory compliance .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl 2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]acetate hydrochloride
Reactant of Route 2
Reactant of Route 2
methyl 2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]acetate hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.